molecular formula C8H10 B097554 1,4-Dimethyl(~2~H_4_)benzene CAS No. 16034-43-8

1,4-Dimethyl(~2~H_4_)benzene

Cat. No. B097554
CAS RN: 16034-43-8
M. Wt: 110.19 g/mol
InChI Key: URLKBWYHVLBVBO-LNFUJOGGSA-N
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Description

The compound 1,4-Dimethyl(~2~H_4_)benzene is a derivative of benzene where two hydrogen atoms are replaced by methyl groups and four hydrogen atoms are isotopically labeled with deuterium. This compound is related to various research areas, including the study of molecular structures, hydrogen bonding, and chemical reactions involving benzene derivatives.

Synthesis Analysis

The synthesis of benzene derivatives often involves substituting hydrogen atoms with other functional groups or atoms. For instance, the synthesis of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate demonstrates the complexity of such processes, involving multiple steps and the formation of dimer structures . Similarly, the synthesis of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate involves intricate steps, as evidenced by the detailed crystallographic data provided .

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial for understanding their properties and reactivity. X-ray diffraction studies have been used to determine the crystal structures of various benzene derivatives, revealing details such as space groups, lattice parameters, and hydrogen bonding interactions . For example, the crystal structure of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate shows the formation of a two-dimensional supramolecular layer via intermolecular hydrogen bonding .

Chemical Reactions Analysis

Benzene and its derivatives undergo a variety of chemical reactions. The study of H-atom abstraction from selected C-H bonds in different compounds, including benzene derivatives, provides insight into the reactivity of these molecules . The formation of products such as benzene from the reaction of OH radicals with 1,4-cyclohexadiene indicates the specificity of H-atom abstraction at certain positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure. The polarizability of intramolecular hydrogen bonds, as observed in the IR spectrum of certain crystals, affects the physical properties of these compounds . Additionally, the non-linear optical (NLO) properties of benzene derivatives, such as those of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate, are significant for potential applications in NLO devices .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1,4-Dimethyl-2,5-di(phosphinyl)benzene was prepared in high yield and used to form gold(I) complexes, demonstrating its potential in the synthesis of novel organometallic compounds with interesting structural features and catalytic properties (Reiter, Nogai, & Schmidbaur, 2005).

Material Science and Polymer Chemistry

A novel dicyanate ester based on 1,4-bis(3,5-dimethyl-4-cyanatobenzyl)benzene showed lower dielectric constants and water absorption compared to conventional bisphenol A dicyanate resin, indicating its potential in advanced composite materials with superior performance (Zhang, Yu, Wang, Wang, & Jiao, 2011).

Supramolecular Chemistry

The structure and supramolecular architecture of Schiff base derivatives of 1,4-dimethyl-2-(4-(methylsulfonyl)styryl)benzene were explored, highlighting the role of weak interactions in stabilizing crystal structures and potentially influencing the properties of materials for applications in molecular recognition and assembly (Qian, Chen, Cui, & Zhu, 2012).

Organic Synthesis

Research on the synthesis of 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes using a hybrid metal Mg/CuCl in the presence of LiCl demonstrated an effective method for producing substituted 1,2-bis(trimethylsilyl)benzenes, which are valuable intermediates in organic synthesis (Kitamura, Gondo, & Katagiri, 2013).

Photovoltaic Devices

A study on main-chain fullerene polymers, which incorporate a high fraction of fullerene into their backbone, suggested that these novel macromolecules could be promising materials for photovoltaic applications due to their unique electronic activity and solid-state behavior (Hiorns, Cloutet, Ibarboure, Vignau, Lemaitre, Guillerez, Absalon, & Cramail, 2009).

Safety And Hazards

1,4-Dimethylbenzene is harmful if swallowed, and its vapor may be toxic . It is a flammable liquid and vapor . Avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

1,2,4,5-tetradeuterio-3,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKBWYHVLBVBO-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583834
Record name 1,4-Dimethyl(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl(~2~H_4_)benzene

CAS RN

16034-43-8
Record name 1,4-Dimethyl(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16034-43-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
74

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